1-(Thiophen-2-yl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRUYUFRXMHMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Chalcone Framework
Chalcones are a class of organic compounds that serve as a central core for many biologically important molecules. bohrium.com They are characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone. bohrium.comresearchgate.net This framework is a biogenetic precursor to flavonoids and isoflavonoids, which are abundant in plants. bohrium.com
The versatility of the chalcone (B49325) structure has long attracted organic chemists. Its α,β-unsaturated ketone functionality is a key feature that allows for a wide range of chemical modifications and reactions. bohrium.comnih.gov This adaptability makes chalcones valuable starting materials for the synthesis of various heterocyclic compounds. bohrium.com
The significance of chalcones extends deeply into medicinal chemistry. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netontosight.ai This wide-ranging therapeutic potential has made chalcones and their derivatives a major focus of drug discovery and development efforts. researchgate.netnih.gov The ease of their synthesis, often through the Claisen-Schmidt condensation, further enhances their appeal to researchers. ontosight.ainih.gov
The Strategic Importance of the Thiophene Moiety
The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and other non-covalent interactions. nih.gov
Thiophene and its derivatives are integral to the development of a wide array of pharmaceuticals and functional materials. nih.govencyclopedia.pub They are found in numerous FDA-approved drugs, highlighting their importance in the pharmaceutical industry. nih.gov Beyond medicine, thiophene-based compounds are utilized as organic semiconductors, in organic light-emitting diodes (OLEDs), and as corrosion inhibitors. nih.gov
The versatility of the thiophene moiety allows for diverse structural modifications, making it a valuable building block for creating combinatorial libraries of compounds for drug screening. researchgate.netresearchgate.net This strategic importance has led to extensive research into the synthesis and application of thiophene-containing molecules.
Current Research on 1 Thiophen 2 Yl Prop 2 En 1 One and Its Derivatives
Established Conventional Synthetic Routes
The cornerstone of conventional synthesis for this compound and its derivatives is the Claisen-Schmidt condensation. wikipedia.org This reaction provides a direct and efficient pathway to the α,β-unsaturated ketone core structure. nih.govacs.org
Claisen-Schmidt Condensation Protocols utilizing Thiophene-2-carbaldehyde (B41791) and Related Acetophenones
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic aldehyde, in this case, thiophene-2-carbaldehyde, and an acetophenone (B1666503) or a related ketone. wikipedia.orgnih.gov The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. iucr.org A subsequent dehydration step spontaneously yields the stable α,β-unsaturated ketone. iucr.org
For instance, the reaction of thiophene-2-carbaldehyde with various acetophenone derivatives in an ethanol (B145695) solution containing potassium hydroxide (B78521) is a well-documented method for producing a range of substituted chalcones. nih.gov Similarly, condensing 2-acetylthiophene (B1664040) with variously substituted benzaldehydes provides another route to thiophene-containing chalcones. lew.ro The versatility of this method allows for the synthesis of a diverse library of chalcone (B49325) derivatives by varying the substituents on both the thiophene (B33073) and phenyl rings. acs.orgnih.gov
Role of Key Reactant Precursors and Optimized Reaction Conditions
The choice of precursors and the optimization of reaction conditions are critical for achieving high yields and purity of the desired chalcone. Key precursors include thiophene-2-carbaldehyde and various acetophenones. The reactivity of these precursors can be influenced by the electronic nature of the substituents on the aromatic rings. mdpi.com
Commonly used bases for the Claisen-Schmidt condensation include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent like ethanol or methanol (B129727). nih.govnih.gov The concentration of the base and the reaction temperature are crucial parameters that need to be optimized. For example, some syntheses are carried out at room temperature, while others require heating to drive the reaction to completion. nih.gov The reaction time can also vary significantly, from a few hours to over a day, depending on the specific reactants and conditions. connectjournals.com In some protocols, an acid catalyst is employed instead of a base. iucr.org
Table 1: Conventional Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Thiophene-2-carbaldehyde | Acetophenone | NaOH/Ethanol | 24 h | 59 | acs.org |
| Thiophene-2-carbaldehyde | Acetyl chloride | NaOH/Ethanol | 6 h | 68-75 | |
| 2-Acetylthiophene | p-Tolualdehyde | p-Toluenesulfonic acid | 4 min | Good | mdpi.com |
| Thiophene-2-carbaldehyde | 2-Hydroxyacetophenone | Alkali/Microwave | - | 95 | scielo.org.mx |
| 2-Acetylnaphthalene | Benzaldehyde | KOH/Methanol | - | - | nih.gov |
Innovative and Advanced Synthetic Approaches
In recent years, a significant shift towards greener and more efficient synthetic methodologies has been observed. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents. eurekaselect.com
Mechanochemical Synthesis Techniques and Their Efficiency in Chalcone Formation
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful solvent-free technique for chalcone synthesis. frontiersin.org This method often leads to higher yields and shorter reaction times compared to conventional solution-based methods. beilstein-journals.org
The synthesis of chalcones can be achieved by simply grinding the corresponding aldehyde and ketone with a solid base, such as sodium hydroxide, in a mortar and pestle. researchgate.net High-speed ball milling is another mechanochemical technique that has been successfully applied to the Claisen-Schmidt condensation, offering efficient mixing and high energy input to drive the reaction. frontiersin.orgbeilstein-journals.org These solvent-free approaches are not only environmentally friendly but can also lead to the formation of products with high purity, sometimes eliminating the need for extensive purification steps. researchgate.net
Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. mdpi.com In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. connectjournals.comjocpr.com
The synthesis of this compound and its derivatives has been successfully carried out under microwave irradiation. For example, the condensation of thiophene-2-carbaldehyde and acetone (B3395972) under microwave conditions (150 W, 100°C) for just 15 minutes resulted in an 81% yield. This rapid and efficient heating method is a significant improvement over conventional heating protocols. mdpi.com The use of microwave assistance has been applied to various chalcone syntheses, including those involving complex heterocyclic precursors. nih.govresearchgate.net
Development of Solvent-Free Reaction Methodologies
The development of solvent-free reaction conditions is a key aspect of green chemistry, and several such methods have been developed for chalcone synthesis. eurekaselect.com As mentioned earlier, mechanochemical techniques are inherently solvent-free. frontiersin.org
Furthermore, some microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their green credentials. frontiersin.org For instance, the Claisen-Schmidt condensation of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone with various aldehydes was successfully carried out in good yield without a solvent, using 40% NaOH. nih.gov The reactants are simply mixed and heated, often under microwave irradiation, to afford the desired chalcone. frontiersin.org These solvent-free methods are highly attractive for both academic research and industrial applications due to their simplicity, efficiency, and reduced environmental impact. frontiersin.orgresearchgate.net
Table 2: Innovative and Advanced Synthetic Approaches for Thiophene Chalcones
| Method | Precursor 1 | Precursor 2 | Conditions | Reaction Time | Yield (%) | Reference |
| Mechanochemical | Benzaldehyde | Acetophenone | Solid NaOH, mortar & pestle | - | High | researchgate.net |
| Microwave-Assisted | Thiophene-2-carbaldehyde | Acetone | 150 W, 100°C | 15 min | 81 | |
| Solvent-Free | 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH | - | Good | nih.gov |
| Microwave-Assisted | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde | 2-hydroxy acetophenone | Alkali | - | 95 | scielo.org.mx |
| Mechanochemical | Indole-3-carboxaldehyde | Acetophenones | Ball-milling | 30 min | 28-79 | mdpi.com |
Synthesis of Enaminone Derivatives as Versatile Intermediates
Enaminones are highly reactive intermediates extensively utilized in the synthesis of diverse heterocyclic compounds. srce.hr The enaminone derivative, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, serves as a key precursor. ekb.egptfarm.pl It is typically prepared by reacting 1-(thiophen-2-yl)ethanone with N,N-dimethylformamide-dimethylacetal (DMF-DMA). ekb.egptfarm.pl The reaction mixture is refluxed for several hours, and upon cooling and treatment with a solvent like diethyl ether, the enaminone product precipitates and can be filtered off. ekb.eg
The versatility of this enaminone intermediate lies in its ability to react with a wide range of nucleophiles. srce.hrptfarm.pl The dimethylamino group acts as a good leaving group, allowing for its displacement by various amines and other nucleophilic agents. This reactivity has been exploited to synthesize a broad spectrum of novel thiophene derivatives. For instance, reacting the enaminone with substituted anilines, aminopyridines, sulfonamides, and other heterocyclic amines in a mixture of ethanol and acetic acid under reflux yields a variety of (E)-3-(substituted amino)-1-thiophen-2-yl-prop-2-en-1-one derivatives. srce.hrptfarm.pl
Table 2: Synthesis of Heterocyclic Derivatives from 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one srce.hrptfarm.pl
| Reactant | Reaction Conditions | Resulting Product Class | Reflux Time |
|---|---|---|---|
| Sulfonamide derivatives | Ethanol/Acetic Acid | (Z)-3-(Sulfonamido)-1-(thiophen-2-yl)prop-2-en-1-ones | 6 h |
| 3-Methyl-5-aminoisoxazole | Ethanol/Acetic Acid | (Z)-3-(3-Methylisoxazol-5-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 6 h |
| 2-Amino-4-methoxybenzothiazole | Ethanol/Acetic Acid | (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 8 h |
| 3-Aminoquinoline | Ethanol/Acetic Acid | (Z)-3-(Quinolin-3-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 18 h |
| 4-Aminopyridine | Ethanol/Acetic Acid | Pyridine derivatives | Not Specified |
Application of Green Chemistry Principles in the Synthesis of this compound Analogues
The chemical industry's growing focus on environmental regulations has spurred the development of eco-friendly synthetic methodologies. nih.gov For the synthesis of thienyl chalcones and their analogues, several green chemistry approaches have proven to be effective alternatives to conventional methods, offering benefits such as reduced reaction times, higher yields, and elimination of hazardous solvents. nih.govnuc.edu.iqglobalresearchonline.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating the synthesis of chalcones. nih.govglobalresearchonline.net Compared to conventional heating methods that can take hours, microwave-assisted synthesis can often be completed in a matter of minutes. globalresearchonline.netresearchgate.net For instance, the synthesis of this compound analogues via Claisen-Schmidt condensation has been achieved with high yields (up to 91%) in short reaction times using microwave irradiation. nuc.edu.iq This method is not only faster but also often leads to cleaner reaction profiles and easier work-up. nih.gov Various catalysts, including iodine-impregnated alumina (B75360) and fly ash:H₂SO₄, have been successfully used in microwave-assisted, solvent-free syntheses of chalcones, yielding products in as little as two minutes. nih.govresearchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. mdpi.com Ultrasonic irradiation enhances mass transfer and kinetic energy, which can dramatically reduce reaction times from hours to minutes. nih.gov The synthesis of 5-bromo-thiophene containing chalcone derivatives was successfully carried out using ultrasonic irradiation with lithium hydroxide monohydrate as a catalyst, resulting in good yields and short reaction times under mild conditions. researchgate.net This technique is particularly advantageous as it can often be performed at room temperature, reducing energy consumption. nih.gov
Solvent-Free Synthesis: Eliminating organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, synthesis of chalcones can be achieved by simply grinding the reactants (e.g., an appropriate acetophenone and aldehyde) with a solid base like sodium hydroxide using a mortar and pestle. researchgate.netuitm.edu.my This mechanochemical method is simple, highly efficient, and environmentally friendly, often yielding pure products in high yields within minutes. uitm.edu.myresearchgate.net Other catalysts, such as Mg(HSO₄)₂ and p-toluenesulfonic acid, have also been employed effectively in solvent-free chalcone synthesis. rsc.orgresearchgate.net
Table 3: Comparison of Conventional and Green Synthetic Methods for Thienyl Chalcone Analogues nuc.edu.iqglobalresearchonline.netresearchgate.netuitm.edu.my
| Method | Conditions | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional Heating | Base-catalyzed, ethanol solvent, reflux | 12 - 48 hours | ~80% | Well-established |
| Microwave Irradiation | Base-catalyzed, various catalysts (e.g., I₂-Al₂O₃) | 1 - 4 minutes | 79 - 95% | Rapid, high yield, clean reaction |
| Ultrasound Irradiation | LiOH·H₂O catalyst, mild conditions | ~10 minutes | ~91% | Short reaction time, energy efficient |
| Solvent-Free Grinding | Solid NaOH, mortar and pestle | ~5 minutes | 76 - 86% | Eco-friendly, simple, efficient |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides fundamental information about molecular conformation, geometry, and the nature of intermolecular interactions in the solid state.
The conformation of thiophene-containing chalcones is characterized by the relative orientation of the thiophene ring and the substituted phenyl ring, which is described by dihedral angles. In many derivatives, the molecule is not perfectly planar. For instance, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the dihedral angle between the benzene (B151609) and thiophene rings is 11.4(2)°. iucr.orgnih.govunesp.br Similarly, for (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the molecule is twisted, with a dihedral angle of 9.72 (19)° between the thienyl and benzene rings in one of its crystallographically independent forms. researchgate.netnih.gov
| Compound | Dihedral Angle (Thiophene-Phenyl) | Reference |
|---|---|---|
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | 11.4 (2)° | nih.gov |
| (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 9.72 (19)° | nih.gov |
| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | 4.73 (12)° | nih.gov |
| 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | 12.36 (11)° | nih.gov |
| 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one | 46.1 (6)° / 48.6 (6)° | nih.gov |
Crystallographic studies have revealed that this compound derivatives crystallize in various crystal systems and space groups, depending on their specific molecular structure. For example, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one crystallizes in the monoclinic system with the space group P21. researchgate.net In contrast, (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one adopts a triclinic crystal system with the space group P-1. vulcanchem.com Another derivative, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, crystallizes in the monoclinic space group P2₁/c. nih.gov The compound (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one was found to crystallize in the orthorhombic space group Pna21. crystallography.netresearchgate.net The specific packing arrangements are stabilized by various intermolecular interactions, including C—H⋯O hydrogen bonds. researchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Monoclinic | P21 | researchgate.net |
| (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Triclinic | P-1 | vulcanchem.com |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | Monoclinic | P2₁/c | nih.gov |
| (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Orthorhombic | Pna21 | crystallography.net |
A common feature observed in the crystal structures of thiophene-containing compounds is orientational disorder of the thiophene ring. This phenomenon typically involves the ring flipping by approximately 180° about the C–C bond connecting it to the rest of the molecule, resulting in two coexisting orientations within the crystal lattice. rsc.org
For instance, the crystal structure of (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one contains two crystallographically independent molecules, one of which exhibits a disordered thienyl ring with a refined site-occupancy ratio of 0.713(5):0.287(5). researchgate.netnih.gov This type of disorder has also been documented in other thiophene-substituted heterocycles, including triazoles and dithiatetrazocines. rsc.orgmdpi.com However, this disorder is not universal. The presence of a halogen substituent on the thiophene ring can prevent this flipping, leading to an ordered structure, as observed in a series of (2E)-3-aryl-1-(5-halogenothiophen-2-yl)prop-2-en-1-ones. iucr.org
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its characteristic vibrational modes.
FT-IR spectroscopy is instrumental in identifying the key functional groups in this compound and its derivatives. A prominent and characteristic feature in the FT-IR spectra of these chalcones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1705 cm⁻¹ to 1760 cm⁻¹. biosynth.com
Other significant absorptions include those for the thiophene ring. The C–H stretching vibrations of the thiophene ring are generally observed around 3100 cm⁻¹, while the C=C skeletal vibrations within the ring appear in the 1450–1500 cm⁻¹ range. These characteristic frequencies, confirmed through both experimental data and theoretical calculations, are crucial for structural confirmation of newly synthesized thiophene-containing chalcones. nih.govresearchgate.netrasayanjournal.co.in
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Carbonyl (C=O) Stretch | 1705 - 1760 | biosynth.com |
| Thiophene C-H Stretch | ~3100 | |
| Thiophene C=C Skeletal | 1450 - 1500 |
Raman spectroscopy offers a complementary perspective to FT-IR for vibrational analysis. It has been effectively used to characterize thiophene-based chalcones and their precursors, such as 2-acetyl-5-bromothiophene. researchgate.netresearchgate.netchemicalbook.com Studies combining experimental Raman spectra with theoretical density functional theory (DFT) calculations have enabled detailed vibrational assignments for compounds like (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. nih.gov
Furthermore, Raman spectroscopy has proven to be a valuable process analytical technology (PAT) tool. Its ability to perform in-situ monitoring has been leveraged to investigate the reaction mechanisms of the Claisen-Schmidt condensation used to synthesize these chalcones, such as 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one. acs.orgacs.org This approach allows for real-time tracking of reactants, intermediates, and products, providing insights into both the main reaction pathway and potential side reactions, which is crucial for optimizing synthesis and improving product purity. acs.orgacs.org
Comprehensive Normal Mode Analysis and Vibrational Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding within this compound and its derivatives. A normal mode analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed vibrational bands to specific molecular motions. rasayanjournal.co.innih.govrroij.comtandfonline.com
For the parent compound and its substituted analogues, characteristic vibrational frequencies are observed. The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1628–1660 cm⁻¹. ptfarm.plmdpi.com The stretching vibrations of the ethylenic double bond (C=C) are generally found between 1568 cm⁻¹ and 1605 cm⁻¹. mdpi.comsysrevpharm.org The thiophene ring itself exhibits characteristic stretching and bending vibrations. For instance, in a derivative, the C-S stretching vibration has been identified. acs.org
Theoretical calculations, such as those performed using the B3LYP/6-311G(d,p) level of theory, have been successfully employed to predict the vibrational wavenumbers of related thiophene-containing chalcones. rasayanjournal.co.in These computational studies aid in the definitive assignment of complex vibrational spectra. For example, in 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378), a compound with a C1 symmetry system, 69 normal vibrational modes have been analyzed. rasayanjournal.co.in
Table 1: Selected Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Carbonyl (C=O) Stretch | 1628 - 1660 | ptfarm.plmdpi.com |
| Ethylenic (C=C) Stretch | 1568 - 1605 | mdpi.comsysrevpharm.org |
| Aromatic (C=C) Stretch | 1570 - 1605 | mdpi.com |
| C-S-C (Thiophene) | 713 - 722 | acs.org |
| C-H (Aromatic) Stretch | 3048 - 3060 | ptfarm.pl |
Potential Energy Distribution (PED) Studies for Mode Interpretation
To further refine the interpretation of vibrational spectra, Potential Energy Distribution (PED) analysis is employed. rroij.comtandfonline.comnih.govresearchgate.net PED calculations, often performed using software like VEDA, quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. rasayanjournal.co.intandfonline.com This allows for a more detailed and unambiguous assignment of the vibrational bands.
For instance, in the analysis of 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one, PED was crucial in assigning the observed and theoretical wavenumbers to their respective vibrational modes. tandfonline.com Similarly, for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, PED analysis provided detailed vibrational assignments. rroij.com These studies confirm that vibrational modes are often complex mixtures of several types of internal motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon and hydrogen framework of this compound and its derivatives.
Detailed ¹H and ¹³C NMR Chemical Shift Interpretation
¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms in the molecule. ptfarm.plsysrevpharm.orgacs.orgrsc.orgresearchgate.netrsc.org For this compound and its derivatives, the ethylenic protons of the α,β-unsaturated ketone system are characteristic, appearing as doublets in the range of δ 6.1–8.1 ppm. ptfarm.plmdpi.com The proton β to the carbonyl group typically resonates at a higher chemical shift. mdpi.com The protons of the thiophene ring exhibit signals in the aromatic region, generally between δ 6.8 and 7.9 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. ptfarm.plsysrevpharm.orgrsc.org The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of δ 180–190 ppm. ptfarm.plsysrevpharm.org The carbons of the ethylenic bond and the thiophene ring resonate in the region of δ 114–146 ppm. ptfarm.plsysrevpharm.org
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |
| ¹H | Ethylenic Protons (CH=CH) | 6.1 - 8.1 | ptfarm.plmdpi.com |
| ¹H | Thiophene Protons | 6.8 - 7.9 | rsc.org |
| ¹³C | Carbonyl Carbon (C=O) | 180 - 190 | ptfarm.plsysrevpharm.org |
| ¹³C | Thiophene & Ethylenic Carbons | 114 - 146 | ptfarm.plsysrevpharm.org |
Comparative Analysis with Theoretically Predicted Chemical Shifts
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach, are frequently used to predict ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.innih.gov These theoretical predictions, when compared with experimental data, can confirm structural assignments and provide deeper insights into the electronic structure of the molecule.
For the derivative 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, theoretical chemical shifts were calculated using the GIAO method and showed good agreement with the experimental values. rasayanjournal.co.in Such comparative analyses are valuable for validating both the experimental results and the computational models used. tandfonline.combiointerfaceresearch.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Characterization of Electronic Transitions and Absorption Maxima
The UV-Vis spectra of this compound and its derivatives are characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated system. rroij.comtandfonline.comresearchgate.netrroij.com The extensive π-conjugation, which includes the thiophene ring, the propenone bridge, and any aromatic substituents, leads to absorption maxima (λmax) typically in the range of 300–400 nm. rsc.orgnih.gov
The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. In one study, the experimental UV-Vis absorption spectrum of a thiophene-substituted chalcone showed a major band in the visible region at 400 nm, which was attributed to π→π* transitions originating from the carbonyl group. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.netrsc.org
Table 3: Electronic Absorption Data for Selected Thiophene Chalcone Derivatives
| Compound | λmax (nm) | Solvent | Transition | Reference |
| (E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 324 | Methanol | π→π | rsc.org |
| Thiophene-substituted chalcone | 400 | Solution | π→π | nih.gov |
| Substituted thienyl chalcones | 260-400 | Dimethylformamide | n→π, π→π | biointerfaceresearch.com |
Experimental Determination of Electronic Band Gaps
The electronic band gap is a fundamental property of a material, representing the energy difference between the valence band and the conduction band. In the context of this compound and its derivatives, the experimental determination of the electronic band gap is crucial for understanding their electronic and optical properties, which in turn dictates their potential applications in fields like optoelectronics. UV-Visible spectroscopy is the primary technique employed for this purpose.
The optical band gap (Eg) is determined from the UV-Visible absorption spectrum using the Tauc plot method. This involves plotting (αhν)^n against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition). The linear portion of the plot is extrapolated to the energy axis to obtain the value of the optical band gap.
Several studies have reported the experimental band gaps for this compound and its derivatives, showcasing how structural modifications influence this key parameter. For instance, a study on (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (TPT) reported an experimental band gap of 4.12 eV, which showed excellent agreement with the theoretically calculated value of 4.18 eV. researchgate.net In another example, for (E)-1-(benzo[d] nih.govsrce.hrdioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one, the experimental energy gap was determined to be 3.18 eV. nih.gov This value is derived from the UV-Vis absorption spectrum, which shows a major absorption band in the visible region at 400 nm, attributed to π–π* transitions. nih.gov
The introduction of different substituents on the aromatic rings of the chalcone framework can significantly alter the electronic band gap. For example, the band gap values for (2E)-3-(anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (9ACT) and (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (4BPT) were found to be 2.8 eV and 3.2 eV, respectively. researchgate.net Similarly, another investigation reported band gap values of 2.78 eV for 9ACT and 3.21 eV for 4BPT. researchgate.net The difference in these values highlights the influence of the substituent on the electronic structure of the molecule.
Below is a table summarizing the experimentally determined electronic band gaps for this compound and some of its derivatives.
| Compound Name | Experimental Band Gap (eV) |
| (E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | 4.12 researchgate.net |
| (E)-1-(Benzo[d] nih.govsrce.hrdioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one | 3.18 nih.gov |
| (2E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (9ACT) | 2.8 researchgate.net |
| (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (4BPT) | 3.2 researchgate.net |
| (2E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (9ACT) | 2.78 researchgate.net |
| (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (4BPT) | 3.21 researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information about the molecular weight of the synthesized compounds, confirming their identity. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the structure of the molecule.
In the mass spectrum of a chalcone derivative like (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, the molecular ion peak is observed at m/z = 294, which corresponds to the molecular formula C13H9BrOS. ekb.eg The presence of bromine is confirmed by the characteristic isotopic pattern, with peaks at m/z = 79 and 81. ekb.eg
The fragmentation of these molecules under electron ionization (EI) typically involves cleavage of the bonds within the propenone linker and the aromatic rings. Common fragmentation pathways include the loss of small neutral molecules or radicals. For instance, in the mass spectrum of toluene, a stable tropylium (B1234903) ion (C7H7+) is often observed as the base peak at m/z 91. libretexts.org While not directly a thiophene derivative, this illustrates a common fragmentation behavior in aromatic compounds.
For thiophene-containing compounds, the fragmentation can involve the thiophene ring itself. The fragmentation of 1-(thiophen-2-yl)propan-2-amine, a related compound, shows characteristic fragments that help in its identification. researchgate.net
The following table presents mass spectrometry data for some derivatives of this compound, highlighting the molecular ion peaks that confirm their molecular weights.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion Peak (m/z) |
| (E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | C13H9BrOS | 293.18 | 294 ekb.eg |
| (E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | C14H12O2S | 244.31 | 245 researchgate.net |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, sulfur, etc.) of a compound. This analysis is crucial for verifying the purity and confirming the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound.
Numerous studies on the synthesis of this compound derivatives report elemental analysis data to validate their structures. srce.hracgpubs.org For example, in the synthesis of novel thiophene derivatives, the elemental analyses of all compounds were reported to be within ±0.4% of the theoretical values. srce.hr
Here are some examples of elemental analysis data for derivatives of this compound:
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
| (E)-3-(Thiophen-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C16H16O4S | C: 63.14, H: 5.30 | C: 63.00, H: 5.30 acgpubs.org |
| (2E,2'E)-1,1'-(2,4,6-Trimethoxy-1,3-phenylene)bis(3-(thiophen-2-yl)prop-2-en-1-one) | C23H20O5S2 | C: 62.71, H: 4.58 | C: 62.55, H: 4.25 acgpubs.org |
| (Z)-N'-(3-Oxo-3-(thiophen-2-yl)prop-1-enyl)isonicotinohydrazide | C12H9N3O2S | C: 55.16, H: 3.47, N: 16.08 | C: 55.43, H: 3.81, N: 15.71 |
| (Z)-3-(5-Chloropyridin-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | C12H9ClN2OS | C: 54.44, H: 3.43, N: 10.58 | C: 54.63, H: 3.81, N: 10.21 ptfarm.pl |
| (E)-3-(4-(Benzyloxy)-3-methoxyphenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | C21H16Cl2O3S | C: 60.15, H: 3.85 | C: 59.80, H: 3.55 arabjchem.org |
This data underscores the importance of elemental analysis as a routine and essential characterization technique in synthetic chemistry, providing a fundamental check on the identity and purity of the prepared compounds.
Computational Chemistry and Theoretical Characterization of 1 Thiophen 2 Yl Prop 2 En 1 One
Density Functional Theory (DFT) Studies
Theoretical Prediction of Vibrational and Electronic Spectra
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and electronic spectra of thiophene-based chalcones. These theoretical calculations provide a detailed understanding of the molecular structure and electronic transitions.
Vibrational Spectra (FT-IR and FT-Raman): The vibrational frequencies of 1-(thiophen-2-yl)prop-2-en-1-one and its derivatives are typically calculated using DFT methods, with the B3LYP functional and various basis sets such as 6-311G(d,p) being common choices. rasayanjournal.co.in These calculations yield theoretical FT-IR and FT-Raman spectra that can be compared with experimental data. For instance, in a study on 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378), the calculated vibrational wavenumbers showed good agreement with the experimental spectra, allowing for a complete vibrational analysis with the aid of Total Energy Distribution (TED). rasayanjournal.co.in The characteristic vibrational modes include the C=O stretching of the enone group, C=C stretching, and the vibrations associated with the thiophene (B33073) ring. rasayanjournal.co.in Theoretical calculations help in the precise assignment of these vibrational bands, which can be challenging to interpret from experimental spectra alone.
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of these compounds. rasayanjournal.co.in The calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rasayanjournal.co.in The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rasayanjournal.co.in For thiophene-chalcone derivatives, the electronic transitions are typically of the π → π* and n → π* type, contributing to the characteristic absorption bands in the UV-Vis region. rasayanjournal.co.in For example, the calculated UV-visible spectrum of 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one helps to confirm the charge transfer characteristics within the molecule. rasayanjournal.co.in
A summary of representative theoretical vibrational and electronic spectral data for a thiophene-chalcone derivative is presented below.
| Spectral Data | Computational Method | Key Findings | Reference |
| FT-IR, FT-Raman | DFT/B3LYP/6-311G(d,p) | Good agreement between theoretical and experimental vibrational frequencies. Detailed assignment of vibrational modes using TED. | rasayanjournal.co.in |
| UV-Vis | TD-DFT/B3LYP/6-311G(d,p) | Prediction of electronic transitions (π → π, n → π) and HOMO-LUMO energy gap, indicating intramolecular charge transfer. | rasayanjournal.co.in |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with biological macromolecules. mdpi.com
MD simulations can be employed to explore the conformational landscape of this compound and its derivatives. These simulations track the atomic movements over time, allowing for the analysis of the molecule's flexibility and the stability of different conformations. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule's structure. For instance, in a study of chlorothiophene-based chalcones, MD simulations up to 500 ns were used to evaluate the stability of the ligand-protein complex, with RMSD values indicating the stability of the binding. arabjchem.org The flexibility of different parts of the molecule can be assessed by RMSF analysis, highlighting regions with higher conformational freedom. rsc.org
MD simulations are crucial for understanding the dynamic interactions between a ligand, such as a thiophene-chalcone derivative, and its protein target. researchgate.net These simulations provide a more realistic model of the binding process compared to static docking studies by accounting for the flexibility of both the ligand and the protein. mdpi.com By analyzing the MD trajectory, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex over time. rsc.orgresearchgate.net For example, MD simulations of chlorothiophene-based chalcones with anti-apoptotic proteins like Bcl-2 and MDM2 revealed the stability of the interactions and provided insights into the inhibitory mechanism. arabjchem.org The analysis of the number and duration of hydrogen bonds throughout the simulation can reveal the critical residues involved in ligand binding. researchgate.net
The table below summarizes the application of MD simulations in studying thiophene-chalcone derivatives.
| Simulation Type | Key Metrics | Insights Gained | Reference |
| Conformational Dynamics | RMSD, RMSF | Assessment of molecular stability and flexibility. | arabjchem.orgrsc.org |
| Ligand-Protein Interactions | RMSD, RMSF, Hydrogen Bond Analysis | Identification of stable binding modes and key interacting residues. | arabjchem.orgrsc.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For thiophene-based chalcones, QSAR models can predict their therapeutic potential, such as anticancer or antimicrobial activities, based on their molecular descriptors. nih.govnih.gov
The development of a QSAR model typically involves calculating a wide range of molecular descriptors, including electronic, steric, and lipophilic properties. eurekaselect.com These descriptors are then used to build a statistical model that correlates with the observed biological activity. For example, a QSAR study on chalcone (B49325) derivatives with antitubercular activity used various descriptors to develop models that could predict the potency of new compounds. nih.govnih.gov The predictive power of these models allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with enhanced activity. nih.gov A consensus model, derived from averaging multiple QSAR models, has been used to prioritize the synthesis of novel chalcones. nih.gov
In Silico ADMET Prediction for Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. researchgate.netcore.ac.uk For this compound and its analogs, various computational tools are used to predict their pharmacokinetic and toxicological profiles.
These predictions are often based on established rules and models, such as Lipinski's rule of five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netcore.ac.uk Studies on thiophene-based chalcones have shown that these compounds generally exhibit favorable ADMET properties. arabjchem.orguece.brroyalsocietypublishing.org For example, in silico analysis of chlorothiophene-based chalcones indicated their potential for oral drug development. arabjchem.org Toxicity predictions are also performed to identify potential liabilities, such as mutagenicity or reproductive toxicity. core.ac.uk The "BOILED-Egg" model is another tool used to predict passive gastrointestinal absorption and blood-brain barrier permeation. uece.br
The following table provides a summary of in silico ADMET predictions for thiophene-chalcone derivatives.
| ADMET Parameter | Prediction Method/Tool | Significance | Reference |
| Absorption | Lipinski's Rule of Five, BOILED-Egg model | Predicts oral bioavailability and intestinal absorption. | researchgate.netcore.ac.ukuece.br |
| Distribution | Blood-Brain Barrier (BBB) Score, BOILED-Egg model | Assesses the potential to cross the blood-brain barrier. | core.ac.ukuece.br |
| Metabolism | Prediction of P-glycoprotein (Pgp) substrate/non-substrate | Indicates potential for drug-drug interactions. | uece.br |
| Excretion | (Not explicitly detailed in provided context) | - | |
| Toxicity | Osiris calculator, PAINS, Brenk, and Lead-likeness filters | Identifies potential mutagenicity, reproductive toxicity, and other liabilities. | researchgate.netcore.ac.uk |
Chemical Reactivity and Derivatization Chemistry of 1 Thiophen 2 Yl Prop 2 En 1 One
Cycloaddition Reactions and Heterocycle Formation
1-(Thiophen-2-yl)prop-2-en-1-one serves as a versatile building block in cycloaddition reactions, leading to the formation of a variety of heterocyclic structures. Its electron-deficient alkene component readily reacts with numerous dipoles and dienes.
[3+2] Cycloadditions (e.g., with Azomethine Ylides)
The α,β-unsaturated ketone moiety of this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. A notable example is its reaction with azomethine ylides. thieme.de These ylides, often generated in situ, react with the double bond of the thiophene (B33073) derivative to afford highly substituted pyrrolidine (B122466) rings. thieme.debeilstein-journals.org The reaction typically proceeds with high regioselectivity.
For instance, the reaction of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with azomethine ylides generated from the decarboxylative condensation of isatin (B1672199) and L-proline yields spiro[3H-indole-3,3'-[3H]pyrrolizin]-2-ones in a regiospecific manner. nih.govmdpi.com Similarly, azomethine ylides derived from isatin and sarcosine (B1681465) react with (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones in refluxing methanol (B129727) to produce spiropyrrolidines. isca.me These reactions highlight the utility of this compound derivatives in constructing complex spirocyclic frameworks. mdpi.comnuph.edu.ua
Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives
Pyrazole Derivatives: this compound and its derivatives are common precursors for the synthesis of pyrazole rings. The reaction typically involves condensation with hydrazine (B178648) or its derivatives. For example, the reaction of (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate (B1144303) in the presence of acetic acid leads to the formation of 2-(4,5-dihydro-3-phenyl-5-(thiophen-2-yl)pyrazol-1-yl)-4-aryl-6-(thiophen-2-yl)pyrimidine. heteroletters.org Another approach involves the ring closure of phenyl-1-(thiophen-2-yl)prop-2-en-1-ones with thiosemicarbazide (B42300) in an alcoholic basic medium to yield 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides. nih.govajgreenchem.com Furthermore, thiophene-appended pyrazoles can be synthesized through the [3+2] annulation of chalcones with aryl hydrazine hydrochlorides. researchgate.net
Pyrimidine Derivatives: The synthesis of pyrimidine derivatives often utilizes the reaction of this compound derivatives with urea, thiourea (B124793), or other amidine-containing compounds. heteroletters.orgnih.gov For instance, (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one cyclizes with thiourea in the presence of acetic acid to form 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol. heteroletters.orgnih.gov These pyrimidine-2-thiols can be further modified, for example, through methylation with methyl iodide. heteroletters.org Another route involves the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. ekb.egnih.gov
Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | Hydrazine hydrate, acetic acid | 2-(4,5-dihydro-3-phenyl-5-(thiophen-2-yl)pyrazol-1-yl)-4-aryl-6-(thiophen-2-yl)pyrimidine | heteroletters.org |
| Phenyl-1-(thiophen-2-yl) prop-2-en-1-ones | Thiosemicarbazide, sodium hydroxide (B78521), ethanol (B145695) | 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamide | nih.gov |
| 3-aryl-1-(5-chlorothiophen-2-yl)prop-2-en-1-ones | Arylhydrazine hydrochloride, acetic acid | Thiophene-pyrazole hybrids | researchgate.net |
| (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Thiourea, acetic acid | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | heteroletters.orgnih.gov |
| α,β-unsaturated ketones | 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, glacial acetic acid | Pyrido[2,3-d]pyrimidine derivatives | ekb.egnih.gov |
| (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 2-aminopyrimidine or aminouracil | Pyrimidine derivatives | ptfarm.pl |
Formation of Pyridone and Cyclohexenone Systems
Pyridone Systems: The reaction of enaminones, such as (Z)-3-(methylamino)-1-(thiophen-2-yl)prop-2-en-1-one, can lead to the formation of 2-pyridones. rsc.org Additionally, the condensation of 2-acetylthiophene (B1664040) with substituted aryl aldehydes produces 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, which can be a precursor for 7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. derpharmachemica.com
Cyclohexenone Systems: Cyclohexenone derivatives can be synthesized through the Michael addition of active methylene (B1212753) compounds to this compound derivatives. For example, the reaction of 3-aryl-1-(thiophen-3-yl)prop-2-en-1-one derivatives with ethyl acetoacetate (B1235776) in the presence of a base can yield ethyl 6-aryl-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives. journals.co.za Another method involves the cyclo-condensation of chalcone (B49325) derivatives with acetylacetone (B45752) in a basic medium to produce substituted cyclohexenones. mdpi.com Solvent-free base-catalyzed condensation of 1,3-dihetarylprop-2-en-1-ones with ethyl acetoacetate also affords hetaryl cyclohexenones. eijppr.com
Spirooxindolopyrrolizidine Syntheses
A significant application of this compound in cycloaddition chemistry is the synthesis of spirooxindolopyrrolizidines. researchgate.net These complex heterocyclic systems are formed through a [3+2] cycloaddition reaction between an azomethine ylide and a derivative of this compound. nih.gov The azomethine ylide is typically generated in situ from the condensation of isatin with an amino acid, such as L-proline. nih.govmdpi.com The reaction of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with the azomethine ylide generated from isatin and L-proline in refluxing methanol leads to the regiospecific formation of 1'-(aryl)-2'-(2-thienylcarbonyl)-spiro[3H-indole-3,3'-[3H]pyrrolizin]-2-ones. nih.gov
Benzofuran (B130515) and Triazolopyrimidine Derivatization
Benzofuran Derivatization: While direct benzofuran synthesis from this compound is less common, derivatives of this chalcone can be involved in reactions leading to benzofuran-containing molecules. For instance, chalcones can be synthesized from substituted acetophenones and 2,3-dihydrobenzofuran-5-carbaldehyde. frontiersin.orgnih.gov
Triazolopyrimidine Derivatization: this compound can be a precursor for the synthesis of triazolopyrimidine derivatives. For example, (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one can be converted to 7-thiophen-2-yl- nih.govheteroletters.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine. ptfarm.plresearchgate.net
Functional Group Interconversions and Modifications
This compound possesses several reactive sites, including the carbonyl group, the carbon-carbon double bond, and the thiophene ring, which allow for a variety of functional group interconversions. fiveable.mevanderbilt.edu
The carbon-carbon double bond can be reduced to the corresponding saturated ketone. Bromination of the double bond leads to the formation of a dibromo derivative, which can then undergo further reactions. For instance, treatment of 2,3-dibromo-3-(4-methoxyphenyl)-1-(thiophen-2-yl)propan-1-one with sodium methoxide (B1231860) results in the formation of a β-hydroxy-α,β-unsaturated ketone. The carbonyl group can be reduced to a hydroxyl group or undergo condensation reactions. The thiophene ring itself can undergo electrophilic substitution reactions, although this is less common when the ring is conjugated to a deactivating carbonyl group.
Oxidation Reactions and Characterization of Oxidized Products
The oxidation of this compound can lead to the formation of epoxides or other oxidized derivatives. Common oxidizing agents used for such transformations include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reaction typically targets the electron-rich double bond of the enone system, resulting in the corresponding epoxide. Further oxidation can lead to cleavage of the double bond, yielding carboxylic acids or ketones.
Characterization of the oxidized products is crucial for confirming the reaction's outcome. Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable. In the IR spectrum, the disappearance of the C=C stretching vibration and the appearance of new bands corresponding to the epoxide ring or other oxygen-containing functional groups are indicative of a successful oxidation. ¹H and ¹³C NMR spectroscopy provide detailed structural information, including the chemical shifts and coupling constants of the protons and carbons in the newly formed functional groups. Mass spectrometry is used to determine the molecular weight of the product, further confirming its identity.
Reduction Reactions of Carbonyl Functionality
The carbonyl group of this compound can be selectively reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the selectivity of the reduction. For instance, milder reducing agents like sodium borohydride are often preferred for the selective reduction of the carbonyl group without affecting the carbon-carbon double bond.
The successful reduction is typically confirmed by spectroscopic analysis. In the IR spectrum, the characteristic C=O stretching vibration of the ketone disappears and a broad O-H stretching band appears, indicating the formation of an alcohol. NMR spectroscopy is also used to verify the structural changes, with the appearance of a new signal for the hydroxyl proton and a shift in the signals of the adjacent protons.
Nucleophilic Substitution Reactions for Structural Diversification
The thiophene ring and the α,β-unsaturated system in this compound are susceptible to nucleophilic substitution reactions, providing a pathway for structural diversification. The thiophene ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. Additionally, the β-carbon of the enone system is electrophilic and can be attacked by nucleophiles in a Michael addition reaction.
A variety of nucleophiles can be employed in these reactions, including amines, thiols, and carbanions. For instance, the reaction with amines can lead to the formation of enaminones or other nitrogen-containing heterocycles. ptfarm.pl The reaction of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with 2-((diphenylmethylene)amino)acetonitrile in the presence of sodium hydroxide results in the formation of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com These reactions significantly expand the range of accessible derivatives from the parent chalcone.
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to thiophene-containing molecules.
Suzuki Cross-Coupling Applications for Aryl-Thiophene Derivatives
The Suzuki cross-coupling reaction is a versatile method for the synthesis of biaryl compounds and has been utilized for the preparation of aryl-thiophene derivatives. numberanalytics.comd-nb.info This reaction typically involves the coupling of a thienyl boronic acid or its ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. d-nb.info For example, 2-(bromomethyl)-5-aryl-thiophenes have been synthesized via the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.info This methodology allows for the introduction of a wide range of aryl groups onto the thiophene ring, enabling the synthesis of diverse molecular architectures. d-nb.info
| Reactants | Catalyst | Product | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene, Aryl boronic acid | Palladium(0) | 2-(Bromomethyl)-5-aryl-thiophene | 25-76 | d-nb.info |
Exploration of Other Atypical Coupling Methods
Beyond the well-established Suzuki coupling, other transition metal-catalyzed methods have been explored for the derivatization of thiophene compounds. These include Kumada and Stille couplings, which also facilitate the formation of C-C bonds. numberanalytics.comjcu.edu.au Atypical coupling methods, such as the copper(II)-catalyzed dimerization of thiophene-2-carbaldehyde (B41791) to form (E)-1,2-di(thiophen-2-yl)ethene-1,2-diol, have also been reported. google.com Furthermore, palladium-catalyzed direct C-H functionalization reactions have emerged as a powerful strategy for the arylation of thiophenes, offering a more atom-economical approach by avoiding the pre-functionalization required in traditional cross-coupling reactions. rsc.org For instance, the palladium-catalyzed 1,4-migration associated with direct arylation allows for the functionalization of the β-position of 2-arylthiophenes. rsc.org
Reactivity of Enaminone Derivatives as Building Blocks
Enaminones derived from this compound are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. nih.govtandfonline.commdpi.com These enaminones are typically prepared by the reaction of the corresponding acetylthiophene with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ekb.egmdpi.com The resulting enaminone possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.
Enaminones can react with nitrogen-based nucleophiles like hydrazines, hydroxylamine, guanidine, and amidines to form pyrazoles, isoxazoles, and pyrimidines, respectively. nih.govrsc.orgresearchgate.net For example, the reaction of an enaminone derived from 1-(thiophen-2-yl)ethanone with ethyl acetoacetate in the presence of ammonium (B1175870) acetate (B1210297) yields a substituted nicotinic acid ester. ekb.eg The reaction of enaminones with malononitrile (B47326) can lead to the formation of pyridinone derivatives. mdpi.comnih.gov These reactions highlight the utility of thiophene-containing enaminones as key intermediates in the construction of complex heterocyclic systems. mdpi.comnih.govresearchgate.netnih.gov
| Enaminone Derivative | Reagent | Product | Reference |
| 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Ethyl acetoacetate, Ammonium acetate | Ethyl 2-methyl-6-(thiophen-2-yl)nicotinate | ekb.eg |
| 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Malononitrile | 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | mdpi.comnih.gov |
Supramolecular Chemistry and Crystal Engineering of 1 Thiophen 2 Yl Prop 2 En 1 One Derivatives
Analysis of Non-Covalent Interactions in the Solid State
The molecular assembly in the crystalline state of 1-(thiophen-2-yl)prop-2-en-1-one derivatives is directed by a sophisticated network of weak, non-covalent interactions. These forces, though individually weak, collectively provide the stability for the formation of complex and well-defined supramolecular structures.
Hydrogen bonds are among the most influential interactions in directing the crystal packing of thiophene-containing chalcones. Due to the presence of carbonyl groups and aromatic C-H bonds, C-H⋯O interactions are a recurrent motif. For instance, in the crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, molecules are linked by C—H⋯O interactions, which contribute to the formation of chains. iucr.org Similarly, derivatives such as (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one exhibit C—H⋯O hydrogen bonds that stabilize the crystal structure. researchgate.net In some cases, these interactions can lead to the formation of specific motifs, like the head-to-tail arrangement seen in certain pyrimidine-functionalized thiophene-chalcones. dntb.gov.ua
The introduction of nitrogen-containing heterocycles, such as pyrazole (B372694) or pyridine, into the chalcone (B49325) framework introduces stronger hydrogen bonding capabilities. In two isostructural chalcones containing both pyrazole and thiophene (B33073) moieties, the molecules are linked into sheets by a combination of C—H⋯N and C—H⋯O hydrogen bonds. nih.goviucr.org The analysis of pyridine-thiophene derivatives also reveals the significant role of C–H···N interactions in the crystal packing. ias.ac.in In structures with appropriate functional groups, classical N-H⋯O and N-H⋯N hydrogen bonds can form, creating robust chains and networks. While not strictly chalcones, related heterocyclic thioureas demonstrate the power of N-H⋯N and N-H⋯S interactions to form extensive hydrogen-bonded dimers and chains. researchgate.netwm.edu For hydroxy-substituted derivatives, strong O-H⋯O contacts can dictate the primary packing arrangement, leading to chain formation. nih.gov
| Compound/Derivative Class | Hydrogen Bond Type(s) | Resulting Motif/Assembly |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | C—H⋯O, C—H⋯S | R²₂(8) rings and C(6) chains iucr.org |
| (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one | C—H⋯O | Zigzag chains researchgate.net |
| Pyrazole-Thiophene Chalcones | C—H⋯N, C—H⋯O | Molecular sheets nih.goviucr.org |
| Pyridine-Thiophene Derivatives | C–H···N | Stabilized crystal packing ias.ac.in |
| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | O-H⋯O | Chains nih.gov |
| Heterocyclic Thioureas | N-H⋯N, N-H⋯S | Dimers and chains researchgate.netwm.edu |
Aromatic π-π stacking interactions are a significant feature in the crystal structures of many planar, conjugated molecules, including thiophene-based chalcones. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one, a π–π interaction is observed with a centroid–centroid distance of 3.6845 (6) Å. researchgate.net Similarly, for (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, face-to-face π-stacking occurs between the thiophene and benzene (B151609) rings, contributing to the formation of zigzag sheets. iucr.org
Theoretical studies on thiophene dimers confirm that dispersion forces are the major source of attraction, with parallel and perpendicular geometries being stable conformers. researchgate.netacs.org The strength and geometry of these interactions are highly dependent on the orientation of the interacting rings. While a general survey of chalcones found that less than a third exhibit classic face-to-face π-stacking, the presence of the polarizable sulfur atom in the thiophene ring can enhance these interactions compared to their all-phenyl analogues. researchgate.netucl.ac.uk In some derivatives, these stacking interactions are a dominant feature, leading to the formation of columnar or π-stacked structures, which are critical for designing materials with specific electronic properties. rsc.org
| Compound | Interaction Type | Key Parameter |
| (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one | π–π stacking | Centroid-centroid distance: 3.6845 (6) Å researchgate.net |
| (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Face-to-face π-stacking | Formation of zigzag sheets iucr.org |
| Thiophene Dimer (Theoretical) | Parallel and Perpendicular Stacking | Interaction Energies: -1.71 and -3.12 kcal/mol, respectively researchgate.netacs.org |
C-H⋯π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of an aromatic ring, are another crucial element in the supramolecular assembly of these compounds. These interactions are frequently observed and play a significant role in creating three-dimensional architectures.
Detailed Crystal Packing Architectures
The cumulative effect of the non-covalent interactions discussed above results in diverse and often complex crystal packing architectures. These arrangements can be broadly categorized into dimeric and chain assemblies, which in turn can build up into more elaborate layered and stacked frameworks.
Dimerization is a common packing motif for thiophene chalcone derivatives. These dimers can be formed through various interactions. For example, some thiophene-3-carbaldehyde derivatives form dimers via C-H⋯O interactions. nih.gov In other cases, C—H⋯π interactions are responsible for linking molecules into centrosymmetric dimers. iucr.org Inversion dimers can also be generated through pairs of C—H⋯π interactions or C-H⋯O hydrogen bonds. iucr.orgresearchgate.net
Beyond dimers, molecules frequently assemble into one-dimensional chains. These chains are often stabilized by a sequence of hydrogen bonds. O-H⋯O contacts in hydroxylated derivatives or C-H⋯O interactions can link molecules in a head-to-tail fashion, generating zigzag or linear chains. researchgate.netdntb.gov.uanih.gov C-H⋯π interactions have also been shown to be solely responsible for the formation of molecular chains along a crystallographic axis. nih.gov These fundamental one-dimensional assemblies often serve as the building blocks for more complex two- and three-dimensional structures.
The one-dimensional chains and dimeric units often further organize into two-dimensional sheets and layers. In the case of 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, C—H⋯π interactions directly link the molecules into broad layers. nih.gov A combination of C—H⋯N and C—H⋯O hydrogen bonds can effectively link pyrazole-thiophene chalcones into molecular sheets. nih.goviucr.org
Advanced Applications and Future Research Directions of 1 Thiophen 2 Yl Prop 2 En 1 One
Catalysis and Synthetic Reagent Utility
The α,β-unsaturated keto group within 1-(thiophen-2-yl)prop-2-en-1-one and its derivatives provides multiple reactive sites, making it a highly valuable intermediate for constructing intricate molecular architectures.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
This compound is a foundational scaffold for creating more complex molecules. Its derivatives are frequently used as starting materials in multi-step synthetic pathways. For instance, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one has been utilized as a precursor for the synthesis of novel pyrimidine-2-thiol, pyrazole (B372694), and pyran derivatives. nih.gov The general importance of thiophene-containing compounds as intermediates in organic synthesis is well-established, as they are integral to the creation of many important molecules. mdpi.com
Researchers have synthesized various chalcones incorporating the thiophene (B33073) moiety to serve as key intermediates. One study involved the preparation of 3-(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one, which was subsequently used in further cycloaddition reactions to build even more complex heterocyclic systems. researchgate.net Similarly, a derivative, (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, has been reported as a useful intermediate for preparing compounds with potential anticancer activity. ptfarm.pl Another example is the use of 3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one to synthesize different heterocyclic structures, such as oxazines. rdd.edu.iq
Strategic Applications in Diverse Heterocyclic Synthesis
The reactivity of the this compound core makes it a strategic component in the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and this chalcone (B49325) provides an efficient route to access them.
A prominent example is the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with various amino compounds to yield a range of biologically relevant heterocycles. ptfarm.pl As detailed in the table below, this single intermediate can be converted into pyridines, pyrimidines, and triazolopyrimidines through reactions with aminopyridines, nicotinamide, aminouracil, and other building blocks. ptfarm.pl
| Reactant | Resulting Heterocyclic System |
| 4-Aminopyridine | Pyridine derivative |
| 3-Amino-2-chloropyridine | Pyridine derivative |
| 2-Amino-4-chloropyridine | Pyridine derivative |
| Nicotinamide | Nicotinamide derivative |
| 2-Aminopyrimidine | Pyrimidine (B1678525) derivative |
| Aminouracil | Pyrimidine derivative |
| Data sourced from research on the synthetic utility of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. ptfarm.pl |
Furthermore, thiophene-containing chalcones are pivotal in cycloaddition reactions. Research has shown that chalcones like 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones can react with thiosemicarbazide (B42300) to form bipyrazole-carbothioamides. These intermediates can then undergo further cycloadditions to yield complex structures carrying oxothiazole or thiazole (B1198619) substituents. researchgate.net The synthesis of new chalcone molecules often involves the strategic manipulation of aromatic rings, including their replacement with heterocycles like thiophene, to enhance biological activity. uece.br
Material Science and Optical Applications
The conjugated π-system of this compound and its derivatives is responsible for their interesting optical and electronic properties, making them promising candidates for advanced materials.
Investigation of Fluorescent Properties and Optical Activity for Functional Materials
Derivatives of this compound have been investigated for their photoluminescent and fluorescent properties. Studies on (2E)-3-(anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (9ACT) and (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (4BPT) revealed prominent emission peaks in the deep blue region, a characteristic attributed to their extended conjugation and aromatic systems. researchgate.net The fluorescence behavior of chalcones is complex and can be influenced by the solvent's polarity, with research indicating that two emissive and two non-emissive states are often involved. acs.org
The absorption and fluorescence of chalcone derivatives often exhibit a bathochromic (red) shift as solvent polarity increases, which points to intramolecular charge transfer (ICT) interactions. rsc.org This suggests that the molecules are more stabilized in their singlet excited state compared to their ground state. rsc.org Furthermore, some thiophene-containing systems, specifically those integrated into pyrrolo[1,2-a]quinoxaline (B1220188) structures, have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity increases upon aggregation. bohrium.com
Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
The unique photophysical properties of these compounds make them suitable for applications in optoelectronic devices. Specifically, 3-phenyl-1-(2-thienyl)prop-2-en-1-one has been identified as a candidate for use in fluorescent sensors and organic light-emitting diodes (OLEDs). solubilityofthings.com The development of materials for these applications often focuses on creating donor-π-acceptor (D-π-A) structures to tune the emission properties. Thiophene derivatives are frequently incorporated into such systems for near-infrared (NIR) emitting OLEDs. mdpi.com
The derivatives (2E)-3-(anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one and (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one show promise as potential candidates for photonic device applications. researchgate.net Additionally, the aggregation-induced emission (AIE) properties observed in some thiophene-containing compounds make them suitable for bioimaging, a form of fluorescent sensing. bohrium.com
Exploration of Non-Linear Optical (NLO) Properties for Optoelectronic Devices
Non-linear optical (NLO) materials are crucial for modern optoelectronics, including applications in frequency generation and optical switching. Thiophene-chalcone derivatives have demonstrated significant NLO properties.
Research on (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one and (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one showed substantial second harmonic generation (SHG) efficiencies, being 4.2 and 5.3 times that of urea, respectively. researchgate.net A comprehensive study of two other thienyl-chalcones using the Z-scan technique measured their third-order NLO properties, confirming their potential. rsc.org These findings suggest that thiophene-chalcones could be used in devices such as frequency generators and optical limiters. researchgate.net
The table below summarizes key third-order NLO parameters determined for various thiophene-chalcone derivatives, underscoring their potential for optoelectronic applications.
| Derivative | Nonlinear Absorption (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ³) (esu) | Reference |
| (2E)-1-(5-bromothiophen-2-yl) derivatives | ~10⁻⁴ | ~10⁻⁹ | ~10⁻⁷ | researchgate.net |
| (2E)-3-(anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (9ACT) | - | - | ~10⁻⁷ | researchgate.net |
| (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (4BPT) | - | - | ~10⁻⁷ | researchgate.net |
| This table presents approximate values to illustrate the magnitude of NLO properties found in these compounds. |
These studies consistently reveal significant third-order susceptibility (χ⁽³⁾) and second-order hyperpolarizability (γh), positioning these materials as highly promising for photonic and optical power limiting devices. researchgate.net
Contribution of Conjugated Systems to Photochemical Characteristics
The photochemical and photophysical behavior of this compound, a type of chalcone, is intrinsically linked to its π-conjugated system. This system, composed of a thiophene ring, a propenone linker, and a phenyl ring, facilitates intramolecular charge transfer (ICT) from an electron-rich portion of the molecule to an electron-poor portion upon excitation by light. uef.fi This ICT process is fundamental to its absorption and emission properties and is crucial for applications in bioimaging and as a fluorescence sensor. uef.fi
The extensive π-conjugation in thiophene-based chalcones results in strong light absorption in the UV-visible range, which can be tuned by altering the substituents on the aromatic rings. researchgate.netanalis.com.my For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. uef.fi This tunability is a key feature for designing molecules with specific photophysical properties for various applications. uef.fi The conjugated structure also influences the triplet energy levels of these chalcones, which typically range from 2.0 to 3.0 eV, making them suitable for use in photochemical organic synthesis. rsc.org
Furthermore, the planarity of the molecule, conjugation length, and the nature of substituents all play a role in determining the redox properties and photoreactivity of these compounds. rsc.org The thiophene ring, in particular, contributes to the unique electronic properties of these molecules. The photochemical behavior, such as photoisomerization, can be influenced by the nature of the conjugated system. For example, the photoisomerization of pentatomic heterocyclic compounds like thiophene is a well-studied photochemical reaction. researchgate.net The understanding of these structure-property relationships allows for the rational design of novel thiophene-chalcone derivatives with tailored photochemical characteristics for applications in materials science and photopolymerization. researchgate.netresearchgate.net
Molecular-Level Biological Activity Research
Enzyme and Receptor Binding Studies via In Silico and Molecular Docking Techniques
In silico and molecular docking studies have been instrumental in elucidating the binding interactions of this compound and its derivatives with various biological targets. These computational techniques provide valuable insights into the binding affinities and modes of interaction at the molecular level, guiding the rational design of more potent and selective inhibitors.
For instance, molecular docking studies of a derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, revealed good binding affinities with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 and -7.05 kcal/mol, respectively. researchgate.net These findings suggest a potential mechanism for the observed antibacterial activity of this compound. researchgate.net Similarly, docking studies of other thiophene-chalcone analogues with penicillin-binding proteins and staphylocoagulase from MRSA have shown significant binding scores, indicating their potential as antibacterial agents. elsevierpure.com
In the context of antifungal activity, molecular docking has been employed to study the interaction of thiophene-chalcone derivatives with fungal enzymes. For example, derivatives have been docked against biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis, revealing that they occupy the active pocket of the enzyme in both bacterial and fungal strains. ekb.eg
Furthermore, molecular docking has been used to investigate the inhibitory mechanism of these compounds against other enzymes, such as tyrosinase. nih.govresearchgate.net Docking simulations of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with mushroom tyrosinase showed that the compound interacts strongly with residues in the active site, supporting its role as a competitive inhibitor. nih.govresearchgate.net The binding of another derivative, 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, to the neuraminidase enzyme has also been investigated, revealing key intermolecular interactions. iucr.org
These in silico studies, often complemented by experimental data, provide a detailed understanding of the structure-activity relationships and the molecular basis for the biological activities of this compound derivatives.
| Compound/Derivative | Target Enzyme/Receptor | Binding Energy (kcal/mol) | Key Interactions |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dihydrofolate reductase (DHFR) | -7.07 | - |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dehydrosqualene synthase (DHSS) | -7.05 | - |
| 3-(pyridin-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Penicillin binding proteins (1MWT) | -6.0 | - |
| 3-(pyridin-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Staphylocoagulase (1NU7) | -6.0 | - |
| 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | Penicillin binding proteins (1MWT) | -6.9 | - |
| 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | Staphylocoagulase (1NU7) | -7.1 | - |
| (E)-1(2-hydroxyphenyl)-3(thiophen-2-yl)prop-2-en-1-one derivatives | Various protein receptors | -6.3 to -9.6 | - |
| 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Neuraminidase | - | (ASN263)N—H⋯O, (PRO245)C—H⋯Cg(thiophene ring), (AGR287)C—H⋯N |
Modulation of Cellular Signaling Pathways (e.g., AP-1, Akt, ROS, iNOS, MCP-1)
Research has demonstrated that this compound and its derivatives can modulate various cellular signaling pathways, contributing to their anti-inflammatory and other biological activities.
A notable example is the inhibitory effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175) on the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages. biomolther.orgnih.gov This compound was found to potently inhibit lipopolysaccharide (LPS)-induced MCP-1 mRNA expression. biomolther.orgnih.gov The underlying mechanism involves the suppression of activator protein-1 (AP-1) transcriptional activation, without affecting nuclear factor-κB (NF-κB) activity. nih.gov
Furthermore, TI-I-175 was shown to significantly inhibit LPS-induced phosphorylation of Akt, a key upstream signaling event required for AP-1 activation. biomolther.orgnih.gov The compound also led to a significant decrease in the production of reactive oxygen species (ROS) induced by LPS. nih.gov This suggests that the suppression of MCP-1 gene expression by TI-I-175 is mediated through the inhibition of ROS production and Akt signaling, which in turn blocks AP-1 activation. biomolther.orgnih.gov
Other studies have also highlighted the ability of thiophene-based chalcones to modulate signaling pathways. For instance, some derivatives have been shown to inhibit nitric oxide production, which is related to the inducible nitric oxide synthase (iNOS) pathway. biomolther.org The modulation of these signaling pathways underscores the potential of this compound derivatives as therapeutic agents for inflammatory conditions.
Elucidation of Molecular Targets in Biological Systems (e.g., Cathepsin S, COX-1, COX-2, TRPA1, DHFR, DHSS)
Research has identified several molecular targets of this compound and its derivatives, shedding light on the mechanisms behind their diverse biological activities. In silico and in vitro studies have implicated a range of enzymes and receptors in the pharmacological effects of these compounds.
Key molecular targets that have been investigated include:
Dihydrofolate reductase (DHFR) and Dehydrosqualene synthase (DHSS): A derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has shown good binding affinity to both DHFR and DHSS in molecular docking studies. researchgate.net These enzymes are crucial for microbial survival, making them attractive targets for the development of antimicrobial agents. researchgate.net
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit COX enzymes. While specific studies on this compound are ongoing, the general class of chalcones is known to interact with these targets.
Transient Receptor Potential Ankyrin 1 (TRPA1): Some chalcone derivatives have been identified as modulators of TRPA1, a cation channel involved in pain and inflammation.
Other enzymes: Thiophene-based chalcones have also been evaluated for their inhibitory activity against other enzymes, including DNA gyrase and glucose 6-phosphate synthase (GlmS). researchgate.net
The identification of these molecular targets provides a foundation for understanding the therapeutic potential of this compound derivatives and for the development of more selective and potent drugs.
| Molecular Target | Biological System | Implication of Inhibition/Modulation |
| Dihydrofolate reductase (DHFR) | Bacteria | Antibacterial activity |
| Dehydrosqualene synthase (DHSS) | Bacteria | Antibacterial activity |
| Cyclooxygenase-1 (COX-1) | Mammalian cells | Anti-inflammatory effects |
| Cyclooxygenase-2 (COX-2) | Mammalian cells | Anti-inflammatory effects |
| DNA gyrase | Bacteria | Antibacterial activity |
| Glucose 6-phosphate synthase (GlmS) | Bacteria | Antibacterial activity |
In-depth Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies of this compound and its derivatives are crucial for understanding how chemical modifications influence their biological activities and for designing more potent compounds. These investigations have revealed key structural features that contribute to their efficacy.
For instance, the nature and position of substituents on the phenyl ring have a significant impact on the biological activity. In a series of thiophene chalcone derivatives evaluated as tyrosinase inhibitors, the presence of a 2,4-dihydroxy substitution on the benzylidene moiety was found to be critical for potent inhibitory activity. mdpi.com This highlights the importance of specific hydroxyl group arrangements for interacting with the enzyme's active site. mdpi.com
Furthermore, investigations into the antimicrobial properties of heterocyclic compounds derived from thienylchalcones have shown that the type of heterocyclic ring system and the substituents on it play a role in determining the antimicrobial spectrum and potency. jksus.org The presence of a methoxy (B1213986) group, for example, did not appear to have a significant effect on the activity of some derivatives. jksus.org
These SAR studies, often combining synthesis, biological evaluation, and computational modeling, provide a detailed roadmap for optimizing the structure of this compound to enhance its therapeutic potential.
In Vitro Studies on Pathogen Growth Modulation (e.g., Antibacterial, Antifungal, Antiviral)
Derivatives of this compound have demonstrated a broad spectrum of in vitro antimicrobial activities, including antibacterial, antifungal, and antiviral effects.
Antibacterial Activity: Numerous studies have reported the antibacterial potential of thiophene-based chalcones and their heterocyclic derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, a novel derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibited moderate antibacterial activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. researchgate.net Other studies have shown that certain derivatives display significant activity against S. aureus and Bacillus subtilis. researchgate.net The mechanism of action is thought to involve the inhibition of key bacterial enzymes like dihydrofolate reductase (DHFR). researchgate.nettandfonline.com
Antifungal Activity: The antifungal properties of these compounds have also been well-documented. The aforementioned 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one also showed moderate antifungal activity against Candida parapsilosis, Candida tropicalis, and Candida albicans. researchgate.net Other heterocyclic derivatives of thienylchalcones have demonstrated notable activity against C. albicans. jksus.org In some cases, the antifungal activity of these compounds has been found to be comparable or even superior to standard antifungal drugs. researchgate.net
Antiviral Activity: Research into the antiviral properties of this compound derivatives is an emerging area. Some studies have reported the synthesis and evaluation of novel benzimidazole (B57391) derivatives incorporating a thiophene-chalcone moiety for their antiviral activity. tandfonline.com One such derivative exhibited anti-HSV-1 activity. nih.gov
These in vitro studies highlight the potential of this compound and its analogues as a versatile scaffold for the development of new antimicrobial agents to combat a variety of pathogenic microorganisms.
| Compound/Derivative Class | Pathogen | Activity/MIC |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | P. aeruginosa, K. pneumoniae, E. coli, S. aureus, A. baumannii | Moderate (MIC > 100 µg/mL) |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | C. parapsilosis, C. tropicalis, C. albicans | Moderate (MIC > 50 µg/mL) |
| Thiophen-2-yl-chalcone derived heterocyclic compounds (Flavans) | S. aureus, E. coli, B. subtilis, P. aeruginosa | Moderate (MIC = 1.25 mg/mL) |
| Thiophen-2-yl-chalcone derived heterocyclic compounds (Flavans) | C. albicans | Moderate to Good (MIC = 0.625-1.25 mg/mL) |
| (E)-1(2-hydroxyphenyl)-3(thiophen-2-yl)prop-2-en-1-one derivatives | S. aureus, B. subtilis, P. aeruginosa | Significant activity observed |
| (E)-1(2-hydroxyphenyl)-3(thiophen-2-yl)prop-2-en-1-one derivatives | T. harzianum | High antifungal activity |
| Benzimidazole derivative of this compound | HSV-1 | 91% prevention of viral effect at 50 µM |
Investigations into Antioxidant Mechanisms at the Molecular Level
The antioxidant properties of chalcones, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are a subject of significant scientific interest. researchgate.net The compound this compound belongs to the heteroaryl chalcones, where one of the phenyl rings is replaced by a thiophene moiety. dergipark.org.trmdpi.com Its antioxidant potential is rooted in its specific molecular structure, particularly the α,β-unsaturated carbonyl system and the electron-rich thiophene ring. acs.orgnih.gov Investigations into its mechanisms reveal a capacity to neutralize free radicals through various molecular pathways.
At the molecular level, the antioxidant action of chalcones is primarily attributed to their ability to scavenge reactive oxygen and nitrogen species (ROS/RNS). This is achieved through several key mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net The feasibility of these pathways is influenced by factors such as the presence and position of hydroxyl or methoxy groups, the stability of the resulting radical, and the electronic properties of the aromatic rings. researchgate.netdergipark.org.tr
For thiophene-containing chalcones, the sulfur atom in the thiophene ring introduces unique electronic characteristics that can modulate antioxidant activity. nih.gov Computational studies using Density Functional Theory (DFT) are often employed to predict the most likely scavenging mechanism by calculating parameters like bond dissociation energies and ionization potentials. researchgate.netnih.gov These studies help to elucidate how the structure facilitates the donation of a hydrogen atom or an electron to stabilize free radicals. nih.gov For instance, research on thiophenyl-chalcone derivatives indicates that compounds with the lowest LUMO (Lowest Unoccupied Molecular Orbital) energies and high electronegativity tend to exhibit the strongest antioxidant activity. dergipark.org.tr
Experimental assays provide quantitative evidence of this antioxidant capacity. The radical scavenging activity of this compound and its derivatives is commonly evaluated using tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. dergipark.org.trrsc.org These tests measure the ability of the compound to donate an electron or hydrogen atom to the stable radical, resulting in a color change that can be measured spectrophotometrically. nih.gov Studies have shown that thiophene-containing chalcones and their derivatives can exhibit significant radical scavenging potential, in some cases comparable to standard antioxidants like ascorbic acid or quercetin. dergipark.org.trnih.gov For example, a study on 1,3-di(thiophen-2-yl)prop-2-en-1-one, a closely related compound, determined its IC50 value in a DPPH assay to be 13.52 µg/mL, indicating high radical scavenging effect. cumhuriyet.edu.trresearchgate.net
The structure-activity relationship is crucial; modifications to the chalcone backbone can significantly impact antioxidant efficacy. For example, the introduction of a hydroxyl group to the structure is generally expected to enhance antioxidant activity. dergipark.org.tr Conversely, the specific arrangement of substituents on both the thiophene and the other aromatic ring can fine-tune the electronic environment of the molecule, thereby influencing its ability to interact with and neutralize free radicals. dergipark.org.trnih.gov
Research Findings on Antioxidant Activity of Thiophene-Containing Chalcones
The following table summarizes experimental data from various studies on thiophene-containing chalcones, illustrating their antioxidant potential in different assay systems.
| Compound/Derivative | Assay | IC50 Value | Reference |
| 1,3-di(thiophen-2-yl)prop-2-en-1-one | DPPH Radical Scavenging | 13.52 µg/mL | cumhuriyet.edu.trresearchgate.net |
| (E)-5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride | ABTS Radical Scavenging | 13.12 µM | dergipark.org.tr |
| (E)-5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride | DPPH Radical Scavenging | 16.47 µM | dergipark.org.tr |
| (E)-5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride | ABTS Radical Scavenging | 20.14 µM | dergipark.org.tr |
| (E)-5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride | DPPH Radical Scavenging | 18.32 µM | dergipark.org.tr |
| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | DPPH Radical Scavenging | Significant Activity | d-nb.infonih.gov |
Q & A
Q. What are the established synthetic routes for 1-(Thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves refluxing equimolar amounts of thiophene-2-carbaldehyde and an acetylated precursor (e.g., 1-(thiophen-2-yl)ethanone) in ethanol with aqueous KOH (50%) at 80°C for 15 hours. Acidification with citric acid and extraction with ethyl acetate yields the product . Optimization includes:
- Temperature control : Maintaining reflux conditions (±5°C) to avoid side reactions.
- Catalyst selection : KOH or NaOH for base-mediated aldol condensation.
- Purification : Recrystallization from dioxane or ethanol improves purity (yields ~65–79%) .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- ¹H NMR : The α,β-unsaturated ketone moiety shows a characteristic doublet for the vinyl protons (δ 6.5–7.5 ppm, J = 15–16 Hz). Thiophene protons appear as a multiplet at δ 7.0–7.5 ppm.
- ¹³C NMR : The carbonyl carbon resonates at δ 190–200 ppm, with vinyl carbons at δ 120–140 ppm.
- IR : Strong C=O stretching at 1650–1700 cm⁻¹ and C=C stretching at 1600–1650 cm⁻¹ confirm the enone system .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Solvent recrystallization : Dioxane or ethanol are preferred due to the compound’s moderate solubility.
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for impurities with polar functional groups.
- Distillation : Vacuum distillation (if thermally stable) at 100–120°C under reduced pressure (~0.1 mmHg) .
Advanced Research Questions
Q. How can crystallographic refinement using SHELXL resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction with SHELXL allows precise determination of bond lengths and angles. Key steps:
Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study enone conjugation with the thiophene ring. HOMO-LUMO gaps (~4–5 eV) indicate electrophilic reactivity at the β-carbon.
- Molecular docking : Dock into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina. Score interactions with π-π stacking (thiophene) and hydrogen bonding (ketone) .
Q. How do structural modifications (e.g., introducing electron-withdrawing groups) alter the compound’s biological activity?
Adding substituents like nitro (–NO₂) or trifluoromethoxy (–OCF₃) to the phenyl ring enhances bioactivity:
- Case study : 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed 2-fold higher inhibition of Staphylococcus aureus (MIC = 12.5 µg/mL) compared to the parent compound. This correlates with increased electrophilicity and membrane disruption .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin).
- Dose-response curves : Fit data with Hill equation to calculate IC₅₀.
- Meta-analysis : Compare logP and solubility values to identify outliers caused by aggregation or solvent effects .
Q. How can reaction mechanisms (e.g., Michael addition) involving this compound be elucidated using kinetic studies?
- Kinetic isotope effects (KIE) : Compare rates of H₂O vs. D₂O in nucleophilic additions to the α,β-unsaturated ketone.
- UV-Vis monitoring : Track absorbance at 250 nm (enone π→π* transition) during thiol addition. Pseudo-first-order kinetics reveal rate constants (e.g., k = 0.05 s⁻¹ for glutathione adducts) .
Q. Methodological Notes
- Data tables : Include spectral peaks, refinement statistics, and kinetic parameters for reproducibility.
- Advanced tools : Prioritize high-throughput crystallography (SHELXT) and hybrid QM/MM simulations for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
